6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
Digalacturonic acid is a dimer of galacturonic acid, a sugar acid derived from galactose. It is a significant component of pectin, a polysaccharide found in the cell walls of plants. Digalacturonic acid is often used in research to study the enzymatic breakdown of pectin and the biochemistry of plant cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions: Digalacturonic acid is typically prepared through the controlled enzymatic hydrolysis of polygalacturonic acid. This process involves the use of specific enzymes, such as polygalacturonase, which catalyze the hydrolysis of the glycosidic bonds in polygalacturonic acid, resulting in the formation of digalacturonic acid .
Industrial Production Methods: The industrial production of digalacturonic acid involves the extraction of pectin from plant materials, such as citrus peels or apple pomace. The extracted pectin is then subjected to enzymatic hydrolysis using commercial pectinase preparations. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to achieve a high yield of digalacturonic acid .
Types of Reactions:
Oxidation: Digalacturonic acid can undergo oxidation reactions, where the aldehyde group at C1 is oxidized to a carboxylic acid group.
Reduction: The carboxylic acid groups in digalacturonic acid can be reduced to form alcohols.
Substitution: The hydroxyl groups in digalacturonic acid can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Oxidation of digalacturonic acid results in the formation of galactaric acid.
Reduction: Reduction leads to the formation of galactitol.
Substitution: Esterification or etherification reactions produce various esters or ethers of digalacturonic acid.
Scientific Research Applications
Digalacturonic acid has a wide range of applications in scientific research:
Mechanism of Action
Digalacturonic acid exerts its effects primarily through its interaction with enzymes involved in pectin metabolism. It serves as a substrate for pectinases, which catalyze the hydrolysis of the glycosidic bonds in pectin. This interaction is crucial for the breakdown of pectin into smaller oligosaccharides and monosaccharides, which can then be utilized by microorganisms or further processed in various industrial applications .
Comparison with Similar Compounds
Galacturonic Acid: A monomer of digalacturonic acid, it is also a component of pectin and undergoes similar enzymatic reactions.
Galactonic Acid: An oxidized form of galactose with a carboxylic group at C1.
Mucic Acid:
Uniqueness: Digalacturonic acid is unique due to its dimeric structure, which allows it to bridge between two proteins, forming hydrogen bonds and facilitating the co-crystallization of enzymes such as proteinase K. This property makes it particularly valuable in enzymology research and the study of protein-ligand interactions .
Properties
IUPAC Name |
6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)3(15)8(7(19)10(20)21)24-12-6(18)4(16)5(17)9(25-12)11(22)23/h1-9,12,14-19H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQLSSECRIKMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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